1,3,5-Tris(bromomethyl)cyclohexane

Vue d'ensemble

Description

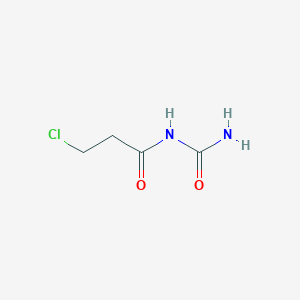

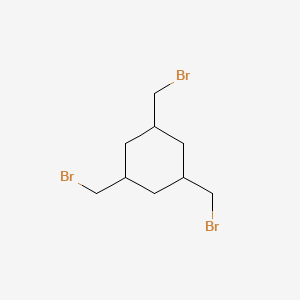

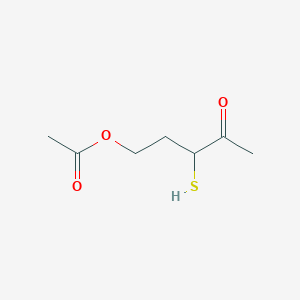

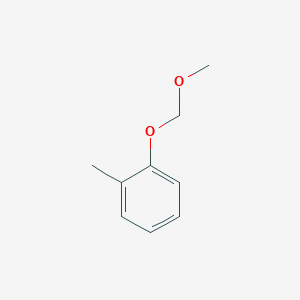

1,3,5-Tris(bromomethyl)cyclohexane is a chemical compound with the molecular formula C~9~H~15~Br~3~ . It belongs to the class of brominated cyclohexanes . The compound consists of three bromomethyl groups attached to the cyclohexane ring. Its systematic IUPAC name is 1,3,5-tris-(bromomethyl) cyclohexane .

Synthesis Analysis

The synthesis of 1,3,5-Tris(bromomethyl)cyclohexane involves the bromination of cyclohexane at the 1st , 3rd , and 5th positions. Various methods can be employed for this synthesis, including free radical bromination or electrophilic bromination using N-bromosuccinimide (NBS) as a bromine source. The reaction typically occurs under reflux conditions in an appropriate solvent .

Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(bromomethyl)cyclohexane consists of a cyclohexane ring with three bromomethyl (CH~2~Br) groups attached at the 1st , 3rd , and 5th carbon atoms. The compound adopts a chair conformation due to the tetrahedral arrangement of the bromine atoms around the cyclohexane ring .

Chemical Reactions Analysis

- Reductive Dehalogenation : Removal of bromine atoms can occur under reducing conditions to yield cyclohexane derivatives .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Proximity Effects in Synthesis

1,3,5-Tris(bromomethyl)cyclohexane and its derivatives exhibit significant proximity effects in their chemical reactivity. This is evident in the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, where the presence of alkyl groups significantly influences the reactivity of these compounds. For example, in one method, the corresponding triols are converted using PPh3 Br2 under high temperature conditions (175°C), demonstrating the unique reactivity of these highly substituted cyclohexanes due to proximity effects (Hofmann et al., 2006).

Formation of Soluble Tri-Grignard Reagents

The reaction of magnesium with cis-1,3,5-tris(bromomethyl)cyclohexane in tetrahydrofuran yields soluble tri-Grignard reagents. These intermediates are characterized by their reactions with water, trimethylchlorosilane, and methyltrichlorosilane, showcasing their potential utility in organic synthesis (Boudjouk et al., 1985).

Role in Molecular Aggregation

Cyclohexane derivatives, such as those related to 1,3,5-Tris(bromomethyl)cyclohexane, have been shown to form linear, rod-shaped structures in the solid state. The formation of these aggregates is directed by triple hydrogen-bonding interactions, leading to non-centrosymmetric packing arrangements. This property is significant for understanding molecular self-assembly and designing materials with specific optical properties (Fan et al., 1995).

Conformational Studies

Conformational studies of cyclohexane derivatives have revealed equilibrium between various isomers, such as 1,3-cis-1,5-cis and 1,3-cis-1,5-trans isomers. Understanding the conformational preferences and reactivity of these compounds is crucial for the synthesis of complex molecules and for the design of reaction pathways (Chuang & Fang, 2001).

Iron(III) Chelation

Research has been conducted on the binding properties of novel tripodal ligands related to 1,3,5-Tris(bromomethyl)cyclohexane towards iron(III). This includes studies on the stability and structure of iron complexes, which are important for understanding metal-ligand interactions and designing new chelating agents (Kanungo et al., 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

1,3,5-tris(bromomethyl)cyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDNDWLWKJEJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1CBr)CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336233 | |

| Record name | 1,3,5-tris(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56025-65-1 | |

| Record name | 1,3,5-tris(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole-6-carbonitrile, 2-[4-(4-cyanophenoxy)phenyl]-](/img/structure/B3053696.png)

![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid](/img/structure/B3053703.png)